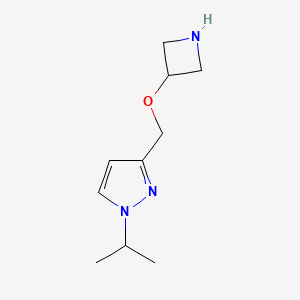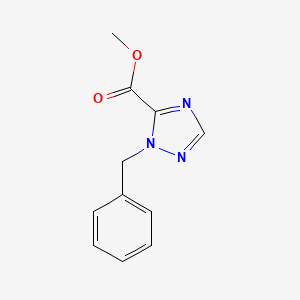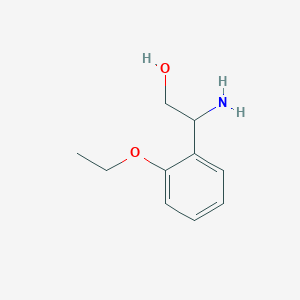
3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide typically involves the reaction of a pyrrolidinone derivative with an isopropylamine. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Acetone, methanol, or water.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound can bind to, altering their activity.
Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)propanamide
- 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)propanamide
Uniqueness
3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanamide is unique due to its specific isopropylamino group, which may confer distinct reactivity and biological activity compared to its methylamino and ethylamino counterparts.
Properties
Molecular Formula |
C10H17N3O3 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H17N3O3/c1-6(2)12-7(10(11)16)5-13-8(14)3-4-9(13)15/h6-7,12H,3-5H2,1-2H3,(H2,11,16) |
InChI Key |
QHZOLXWANCFPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CN1C(=O)CCC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)

![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)




![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)

